molecular formula C25H19BrN2O2 B5888389 N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide

Cat. No. B5888389
M. Wt: 459.3 g/mol
InChI Key: VGCZIQDFDLZXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide, also known as BQR695, is a novel quinolinecarboxamide derivative that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being investigated to determine its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress and inflammation, inducing apoptosis, and inhibiting cell growth and survival. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its low toxicity profile, which reduces the risk of adverse effects in experimental models. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental models.

Future Directions

There are several future directions for the research and development of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific pathways and enzymes targeted by this compound. Another direction is to explore its potential use in combination with other therapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be essential for its further development as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-acetylphenylamine with 2-bromo-3-methylbenzoic acid to form an intermediate compound. This intermediate is then reacted with 2-cyanophenylboronic acid to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, this compound has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain. In infectious diseases, this compound has shown activity against various bacterial and viral pathogens, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-(3-acetylphenyl)-6-bromo-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2/c1-15-5-3-7-18(11-15)24-14-22(21-13-19(26)9-10-23(21)28-24)25(30)27-20-8-4-6-17(12-20)16(2)29/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCZIQDFDLZXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.